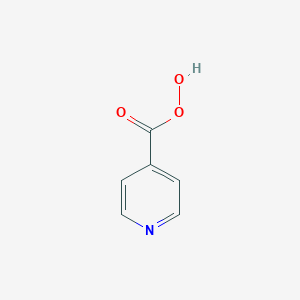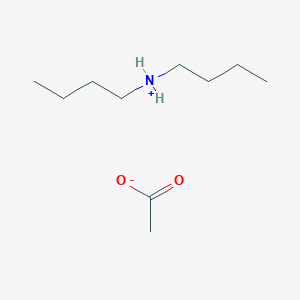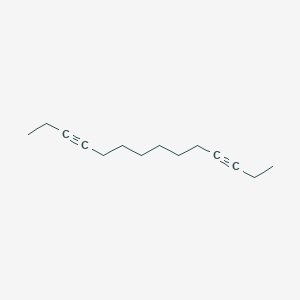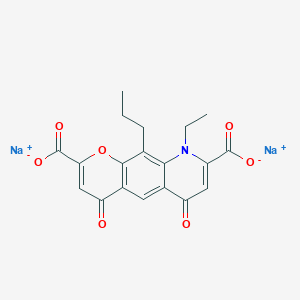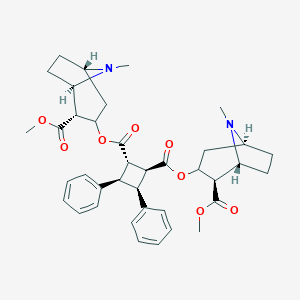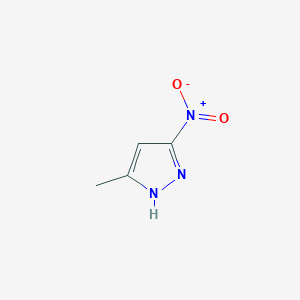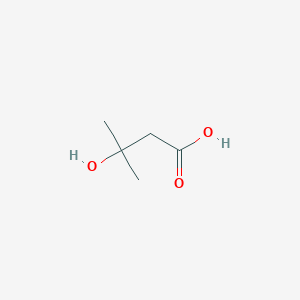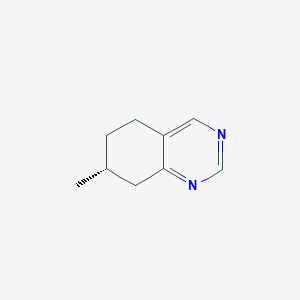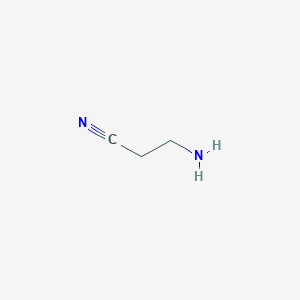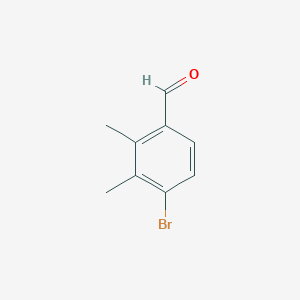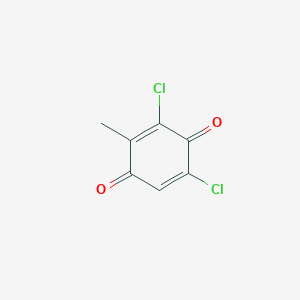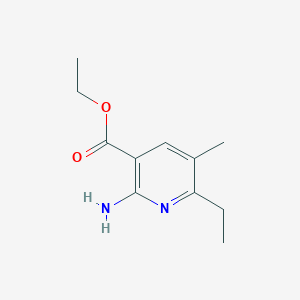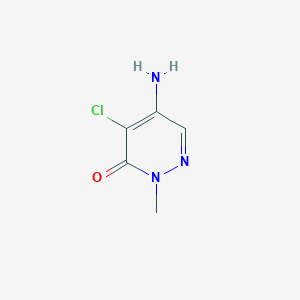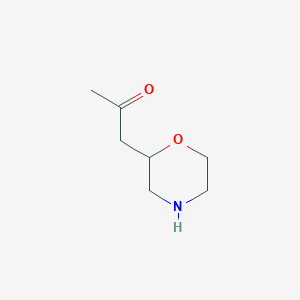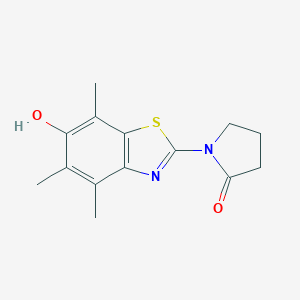
2-Pyrrolidinone, 1-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Pyrrolidinone, 1-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)-, commonly known as PHT, is a synthetic compound that has been widely studied for its potential therapeutic applications. PHT is a member of the thiazolidinedione family of compounds, which are known to modulate the activity of peroxisome proliferator-activated receptors (PPARs). PPARs are transcription factors that play a key role in the regulation of glucose and lipid metabolism, as well as inflammation and cell differentiation.
作用机制
PHT exerts its effects through the modulation of 2-Pyrrolidinone, 1-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)-, which are transcription factors that regulate the expression of genes involved in various physiological processes. PHT has been shown to activate PPARγ, which regulates glucose and lipid metabolism, as well as inflammation and cell differentiation. PHT has also been shown to inhibit PPARα, which regulates lipid metabolism and inflammation.
生化和生理效应
PHT has been shown to have various biochemical and physiological effects, including:
1. Regulation of glucose and lipid metabolism: PHT has been shown to improve insulin sensitivity and glucose tolerance, as well as regulate lipid metabolism.
2. Anti-inflammatory effects: PHT has been shown to inhibit the production of pro-inflammatory cytokines, as well as reduce the infiltration of immune cells in inflamed tissues.
3. Anti-oxidative effects: PHT has been shown to reduce oxidative stress and improve antioxidant capacity in cells.
实验室实验的优点和局限性
PHT has several advantages and limitations for lab experiments, including:
Advantages:
1. PHT is a synthetic compound that can be easily synthesized and purified.
2. PHT has been extensively studied for its potential therapeutic applications, which makes it a valuable tool for investigating the mechanisms of action of 2-Pyrrolidinone, 1-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)-.
3. PHT has shown promising results in various fields of medicine, which makes it a potential candidate for drug development.
Limitations:
1. PHT has limited solubility in aqueous solutions, which can make it difficult to use in some experimental systems.
2. PHT has been shown to have some toxicity in animal models, which can limit its use in certain experiments.
3. PHT has not yet been approved for clinical use, which limits its potential applications in humans.
未来方向
There are several future directions for research on PHT, including:
1. Development of PHT derivatives with improved pharmacokinetic properties and reduced toxicity.
2. Investigation of the mechanisms of action of PHT in various physiological processes, including glucose and lipid metabolism, inflammation, and cell differentiation.
3. Evaluation of the potential therapeutic applications of PHT in various fields of medicine, including cancer, diabetes, and neurodegenerative diseases.
4. Investigation of the effects of PHT on the gut microbiome, which has been shown to play a key role in various physiological processes.
Conclusion:
PHT is a synthetic compound that has been extensively studied for its potential therapeutic applications. PHT exerts its effects through the modulation of 2-Pyrrolidinone, 1-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)-, which are transcription factors that regulate the expression of genes involved in various physiological processes. PHT has shown promising results in various fields of medicine, including cancer, diabetes, and neurodegenerative diseases. However, further research is needed to fully understand the mechanisms of action of PHT and its potential applications in humans.
合成方法
PHT can be synthesized through a multistep process, starting with the condensation of 2-aminopyridine with 2-bromoacetic acid to form 2-(pyridin-2-yl)acetic acid. This intermediate is then converted to the corresponding acid chloride, which is reacted with 6-hydroxy-4,5,7-trimethyl-2-benzothiazole to yield PHT.
科学研究应用
PHT has been extensively studied for its potential therapeutic applications in various fields of medicine. Some of the research areas where PHT has shown promising results include:
1. Cancer: PHT has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has been suggested that PHT exerts its anti-cancer effects through the activation of PPARγ, which induces cell cycle arrest and apoptosis.
2. Diabetes: PHT has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes. It has been suggested that PHT exerts its anti-diabetic effects through the activation of PPARγ, which regulates glucose and lipid metabolism.
3. Neurodegenerative diseases: PHT has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been suggested that PHT exerts its neuroprotective effects through the modulation of oxidative stress and inflammation.
属性
CAS 编号 |
120164-97-8 |
|---|---|
产品名称 |
2-Pyrrolidinone, 1-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)- |
分子式 |
C14H16N2O2S |
分子量 |
276.36 g/mol |
IUPAC 名称 |
1-(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C14H16N2O2S/c1-7-8(2)12(18)9(3)13-11(7)15-14(19-13)16-6-4-5-10(16)17/h18H,4-6H2,1-3H3 |
InChI 键 |
DHCXDJXURVPGMP-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1N=C(S2)N3CCCC3=O)C)O)C |
规范 SMILES |
CC1=C(C(=C(C2=C1N=C(S2)N3CCCC3=O)C)O)C |
同义词 |
2-Pyrrolidinone, 1-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



